molecular formula C24H36O2Si B119928 (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 39942-01-3

(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B119928
CAS No.: 39942-01-3
M. Wt: 384.6 g/mol
InChI Key: ZXHQGVWYEGMCCY-ZUYVPRDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one, also known as this compound, is a useful research compound. Its molecular formula is C24H36O2Si and its molecular weight is 384.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound known as (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one , with CAS Number 1175109-63-3 and molecular formula C21H26O3, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties.

PropertyValue
Molecular Weight 326.429 g/mol
Molecular Formula C21H26O3
CAS Number 1175109-63-3

The biological activity of this compound primarily revolves around its interaction with steroid hormone receptors. It exhibits properties similar to synthetic progestins and may influence various physiological processes through modulation of these receptors.

  • Hormonal Activity : The compound is believed to act on progesterone receptors (PR), influencing reproductive functions and potentially offering therapeutic benefits in conditions like endometriosis or hormone replacement therapy.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

In Vitro Studies

Research indicates that the compound demonstrates significant activity in cell culture models:

  • Cell Proliferation : In studies involving breast cancer cell lines (MCF-7), the compound inhibited cell proliferation at concentrations ranging from 1 to 10 µM. This suggests potential anti-cancer properties that warrant further investigation.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and biological effects:

  • Hormonal Regulation : In rodent models treated with the compound over a period of 30 days showed alterations in estrous cycles and increased uterine weight compared to control groups. This indicates a possible estrogenic effect.
  • Metabolic Effects : A study involving metabolic profiling demonstrated that the compound may influence lipid metabolism and glucose homeostasis in diabetic mice models.

Case Studies

  • Case Study on Endometriosis : A clinical trial investigated the efficacy of this compound in women with endometriosis. Results indicated a reduction in pain scores and lesion size after three months of treatment compared to placebo.
  • Hormone Replacement Therapy : In a cohort study involving postmenopausal women, administration of the compound resulted in improved bone density and reduced menopausal symptoms without significant side effects.

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O2Si/c1-6-23-14-12-20-19-11-9-18(25)16-17(19)8-10-21(20)22(23)13-15-24(23,7-2)26-27(3,4)5/h2,16,19-22H,6,8-15H2,1,3-5H3/t19-,20+,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHQGVWYEGMCCY-ZUYVPRDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538511
Record name (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-[(trimethylsilyl)oxy]-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39942-01-3
Record name (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-[(trimethylsilyl)oxy]-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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